4-{4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carbonitrile
Description
This heterocyclic compound features a pyrimidine-5-carbonitrile core substituted with a 2-(methylsulfanyl) group and a piperidin-1-yl moiety linked to a 2-methyl-4-oxo-3,4-dihydroquinazoline unit. The quinazolinone and pyrimidine moieties are common in pharmacologically active molecules, implicating roles in binding affinity and selectivity .
Properties
IUPAC Name |
4-[4-[(2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]-2-methylsulfanylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6OS/c1-14-24-18-6-4-3-5-17(18)20(28)27(14)13-15-7-9-26(10-8-15)19-16(11-22)12-23-21(25-19)29-2/h3-6,12,15H,7-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICMKXOYAONAQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C4=NC(=NC=C4C#N)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison
Computational Analysis of Molecular Similarity
Tanimoto and Dice Similarity Metrics
Using Morgan fingerprints and MACCS keys, the target compound exhibits moderate similarity (Tanimoto coefficient: 0.45–0.55) to 54e and 3, reflecting divergent functional groups but conserved aromatic cores. Notably, the quinazolinone moiety in the target compound reduces similarity to pyridopyrimidinones (Tanimoto < 0.4) due to differences in ring saturation and heteroatom placement .
Chemical Space Networking
Cluster analysis based on Murcko scaffolds groups the target compound with other pyrimidine-carbonitrile derivatives (e.g., 3), while 54e forms a separate cluster due to its pyridopyrimidinone scaffold. This highlights the role of core heterocycles in defining chemotype boundaries .
Bioactivity and Target Engagement
Mode of Action Correlations
Hierarchical clustering of bioactivity profiles (e.g., NCI-60 data) suggests that the target compound shares inhibitory patterns with kinase-targeting agents like 3, particularly against tyrosine kinases. However, its quinazolinone group confers distinct interactions with hydrophobic binding pockets, as observed in molecular docking studies .
Table 2: Bioactivity Comparison
Structure-Activity Relationship (SAR) Insights
- Quinazolinone vs. Pyridopyrimidinone: The 4-oxo-3,4-dihydroquinazoline group enhances binding to histone deacetylases (HDACs) compared to pyridopyrimidinones, likely due to improved hydrophobic interactions and hydrogen bonding with catalytic zinc ions .
- Methylsulfanyl Group: The 2-(methylsulfanyl) substituent in the target compound increases metabolic stability compared to hydroxyl or amino groups in analogues like 3, as evidenced by microsomal half-life assays (t1/2 = 120 min vs. 45 min for 3) .
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